2-(methylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(methylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a suitable pyridine derivative.
Methylsulfanyl Substitution: The methylsulfanyl group can be introduced through nucleophilic substitution reactions, often using methylthiol or related reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridinyl group can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl and thieno[3,2-d]pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridinyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2-(methylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.
Interacting with Receptors: Modulating receptor activity to produce a therapeutic effect.
Disrupting Cellular Processes: Interfering with cellular pathways to inhibit the growth of cancer cells or pathogens.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfanyl)-3-(2-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one
- 2-(methylsulfanyl)-3-(4-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one
- 2-(ethylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one
Uniqueness
2-(methylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylsulfanyl group and the position of the pyridinyl group can significantly affect its interaction with biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
2-methylsulfanyl-3-pyridin-3-ylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS2/c1-17-12-14-9-4-6-18-10(9)11(16)15(12)8-3-2-5-13-7-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSXMMFYOGBCOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1C3=CN=CC=C3)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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